HJC0152 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
HJC0152は、シグナル伝達および転写活性化因子3(STAT3)タンパク質の強力な阻害剤として開発された低分子化合物です。STAT3は転写因子であり、細胞増殖、生存、および悪性形質転換において重要な役割を果たします。 STAT3の異常な活性化は、さまざまなヒトのがんにおいて頻繁に観察されており、がん治療の有望な標的となっています .
科学的研究の応用
HJC0152 has demonstrated significant potential in scientific research, particularly in the field of cancer therapy. Its primary application is as an inhibitor of the STAT3 signaling pathway, which is implicated in various cancers, including breast cancer, gastric cancer, and non-small-cell lung cancer . The compound has shown promising results in inhibiting cancer cell proliferation, inducing apoptosis, and reducing tumor growth in preclinical studies . Additionally, HJC0152-based proteolysis-targeting chimera (PROTAC) degraders have been developed to enhance its potency and efficacy .
作用機序
HJC0152は、STAT3タンパク質を直接標的とすることで効果を発揮します。 STAT3の特定の残基(Tyr705およびSer727)におけるリン酸化を阻害し、これはその活性化とそれに続く核への移行に不可欠です . STAT3のリン酸化を阻害することにより、HJC0152は、細胞増殖および生存に関与する下流の標的遺伝子の転写を阻止します。 これにより、がん細胞の増殖が抑制され、アポトーシスが誘導されます .
Safety and Hazards
将来の方向性
HJC0152 hydrochloride has demonstrated an attractive cancer therapeutic and preventive efficacy by targeting the non-estrogen receptor (ER)-based STAT3 signaling pathway . It has been used to develop a series of HJC0152-based proteolysis-targeting chimera protein degraders . These compounds have shown promising results in inhibiting the proliferation of a panel of breast cancer cell lines . They are currently being investigated for their effects on breast cancer cell migration and invasion, and will be evaluated for their in vivo inhibition of tumor growth and metastasis in different mouse models .
生化学分析
Biochemical Properties
HJC0152 hydrochloride functions as an inhibitor of STAT3, a protein involved in the JAK/STAT signaling pathway. This compound interacts with STAT3 by binding to its SH2 domain, thereby preventing its dimerization and subsequent translocation to the nucleus. This inhibition leads to a decrease in the transcription of STAT3 target genes, which are involved in cell proliferation and survival . Additionally, HJC0152 hydrochloride has been shown to reduce the levels of phosphorylated STAT3, further inhibiting its activity .
Cellular Effects
HJC0152 hydrochloride exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, HJC0152 hydrochloride reduces cell proliferation, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces cell motility . In head and neck squamous cell carcinoma (HNSCC) cells, it inhibits cell proliferation, induces cell cycle arrest at the G0/G1 phase, and reduces cell invasion . These effects are mediated through the inhibition of STAT3 signaling and the modulation of metabolic pathways .
Molecular Mechanism
The molecular mechanism of HJC0152 hydrochloride involves the inhibition of STAT3 signaling. By binding to the SH2 domain of STAT3, HJC0152 hydrochloride prevents STAT3 dimerization and nuclear translocation, thereby inhibiting the transcription of STAT3 target genes . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-Myc and cyclin D1 . Additionally, HJC0152 hydrochloride affects other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HJC0152 hydrochloride have been observed to change over time. The compound has shown stability under various storage conditions, with a shelf life of up to two years when stored at -20°C . In in vitro studies, HJC0152 hydrochloride has demonstrated sustained inhibition of STAT3 activity and cell proliferation over extended periods . In in vivo studies, the compound has shown long-term effects on tumor growth and metastasis, with significant inhibition observed in animal models .
Dosage Effects in Animal Models
The effects of HJC0152 hydrochloride vary with different dosages in animal models. In mouse models of breast cancer, HJC0152 hydrochloride has been shown to inhibit tumor growth at doses of 7.5 mg/kg and 25 mg/kg . Higher doses of the compound have not shown significant toxicity, indicating a favorable safety profile
Metabolic Pathways
HJC0152 hydrochloride is involved in various metabolic pathways, including the modulation of glucose and energy metabolism. The compound has been shown to affect the levels of several metabolites, including those involved in purine, glutathione, and pyrimidine metabolism . By inhibiting STAT3 signaling, HJC0152 hydrochloride disrupts the metabolic balance within cells, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
HJC0152 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the nuclear translocation of phosphorylated STAT3, thereby preventing its activity in the nucleus . Additionally, HJC0152 hydrochloride affects the localization and accumulation of other proteins involved in cell signaling and metabolism .
Subcellular Localization
The subcellular localization of HJC0152 hydrochloride is primarily in the cytoplasm, where it interacts with STAT3 and other proteins involved in cell signaling . The compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its translocation to the nucleus and subsequent transcriptional activity . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival .
準備方法
化学反応の分析
HJC0152は、次のようなさまざまな化学反応を起こします。
酸化: HJC0152は特定の条件下で酸化され、酸化誘導体の生成につながります。
還元: この化合物は還元されて還元誘導体を生成することができます。
置換: HJC0152は、特定の官能基が他の基で置換される置換反応を受ける可能性があり、その活性を修飾します。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .
科学研究への応用
HJC0152は、特にがん治療の分野において、科学研究において大きな可能性を示しています。 その主な用途は、乳がん、胃がん、非小細胞肺がんなど、さまざまながんに関与しているSTAT3シグナル伝達経路の阻害剤としてです . この化合物は、前臨床研究において、がん細胞の増殖を阻害し、アポトーシスを誘導し、腫瘍の増殖を抑制する有望な結果を示しています . さらに、HJC0152ベースのタンパク質分解標的キメラ(PROTAC)分解剤は、その効力と効果を高めるために開発されています .
類似化合物との比較
HJC0152は、Statticや他の実験化合物など、他のSTAT3阻害剤と比較されます。 StatticもSTAT3を阻害しますが、HJC0152は前臨床研究において、より優れた効力と効果を示しています . さらに、HJC0152ベースのPROTAC分解剤は、リード化合物と比較して、STAT3シグナル伝達の阻害を強化することが示されています . 類似の化合物には、HJC0152の誘導体であり、化学的性質が修飾され、抗がん活性が向上したJMX1122、JMX1123、およびJMX1124が含まれます .
特性
IUPAC Name |
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHLOYBZOONSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。